ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.15354051 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Neurological Disorders
Positron Emission Tomography (PET) imaging using selective radioligands like [11C]WAY-100635 has enabled the first delineation of 5-HT1A receptors in the living human brain. This advancement has significant implications for studying psychiatric and neurological disorders by allowing researchers to investigate the pharmacology of drugs acting on the central nervous system more directly. The ability to visualize 5-HT1A receptors in patients opens new avenues for understanding the role of serotonin in conditions like depression, anxiety, and schizophrenia, providing a pathway for developing more effective treatments (Pike et al., 1995).
Cancer Research and Imaging
In the realm of cancer research, compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have demonstrated potential in visualizing primary breast tumors. This iodobenzamide's ability to accumulate in breast tumors by preferentially binding to sigma receptors, which are overexpressed on breast cancer cells, suggests a promising approach for noninvasively assessing tumor proliferation. Such techniques could revolutionize the early detection and treatment planning for breast cancer, emphasizing the importance of targeted imaging agents in oncology (Caveliers et al., 2002).
Pharmacokinetic Studies
Understanding the metabolic fate and pharmacokinetics of drugs is crucial for their development and optimization. Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, reveal the complex interplay between drug metabolism and efficacy. Such research highlights the significance of identifying and characterizing drug metabolites to predict therapeutic outcomes and manage adverse effects. Through detailed pharmacokinetic profiles, researchers can better design drugs with favorable absorption, distribution, metabolism, and excretion (ADME) properties, ultimately improving patient care (Balani et al., 1995).
Neurodegenerative Disease Studies
The synthesis and application of compounds like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) have inadvertently provided insights into the pathogenesis of Parkinson's disease. The neurotoxic effects of MPTP, leading to selective destruction of dopaminergic neurons in the substantia nigra, have been pivotal in understanding the mechanisms underlying Parkinsonism. This unfortunate discovery has, paradoxically, advanced our knowledge of Parkinson's disease and spurred the development of models for testing potential neuroprotective therapies (Langston et al., 1983).
Antiviral Drug Development
The development and clinical evaluation of antiviral drugs like 2',3'-didehydro-3'-deoxythymidine (d4T) illustrate the application of chemical synthesis in combating viral infections. d4T's potent activity against the human immunodeficiency virus (HIV) and its subsequent clinical trials highlight the ongoing need for novel therapeutics in the fight against AIDS and AIDS-related complexes. By exploring the pharmacodynamics, efficacy, and safety of such compounds, researchers can offer new hope for effective treatments against viral diseases (Browne et al., 1993).
Properties
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-16-5-7-17(8-6-16)13-14-9-10(11(18)15-13)12(19)20-4-2/h9H,3-8H2,1-2H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQVFVEANMJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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